molecular formula C6H8F3NO B2688722 1-(2,2,2-Trifluoroethyl)pyrrolidin-3-one CAS No. 1096881-58-1

1-(2,2,2-Trifluoroethyl)pyrrolidin-3-one

Cat. No. B2688722
CAS RN: 1096881-58-1
M. Wt: 167.131
InChI Key: ANKYYRLEODZXNO-UHFFFAOYSA-N
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Description

1-(2,2,2-Trifluoroethyl)pyrrolidin-3-one, also known as TFE-P, is a chemical compound that has gained significant attention in scientific research. It is a heterocyclic organic compound that contains a pyrrolidinone ring with a trifluoroethyl group attached to it. TFE-P has been found to have various applications in the field of medicinal chemistry, particularly in the development of new drugs.

Mechanism of Action

The exact mechanism of action of 1-(2,2,2-Trifluoroethyl)pyrrolidin-3-one is not fully understood. However, it is believed to act on the GABAergic system in the brain, which is responsible for regulating neuronal activity. 1-(2,2,2-Trifluoroethyl)pyrrolidin-3-one has been found to enhance the binding of GABA to its receptor, leading to an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects:
1-(2,2,2-Trifluoroethyl)pyrrolidin-3-one has been found to have various biochemical and physiological effects. It has been shown to reduce neuronal excitability, increase the threshold for seizure activity, and improve cognitive function. 1-(2,2,2-Trifluoroethyl)pyrrolidin-3-one has also been found to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

1-(2,2,2-Trifluoroethyl)pyrrolidin-3-one has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 1-(2,2,2-Trifluoroethyl)pyrrolidin-3-one has also been found to have low toxicity and is well-tolerated in animal models. However, one limitation of 1-(2,2,2-Trifluoroethyl)pyrrolidin-3-one is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for research on 1-(2,2,2-Trifluoroethyl)pyrrolidin-3-one. One area of interest is the development of 1-(2,2,2-Trifluoroethyl)pyrrolidin-3-one derivatives with improved pharmacological properties. Another direction is the investigation of 1-(2,2,2-Trifluoroethyl)pyrrolidin-3-one's potential as a treatment for other neurological disorders, such as multiple sclerosis and traumatic brain injury. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(2,2,2-Trifluoroethyl)pyrrolidin-3-one and its effects on different neurotransmitter systems in the brain.

Synthesis Methods

The synthesis of 1-(2,2,2-Trifluoroethyl)pyrrolidin-3-one involves the reaction of 2,2,2-trifluoroethylamine with succinic anhydride in the presence of a catalyst such as triethylamine. The reaction takes place under reflux conditions and yields 1-(2,2,2-Trifluoroethyl)pyrrolidin-3-one as a white crystalline solid. The purity of the compound can be increased by recrystallization.

Scientific Research Applications

1-(2,2,2-Trifluoroethyl)pyrrolidin-3-one has been extensively studied for its potential as a drug candidate. It has been found to exhibit various pharmacological activities such as anticonvulsant, antidepressant, and anxiolytic effects. 1-(2,2,2-Trifluoroethyl)pyrrolidin-3-one has also been investigated for its potential use in the treatment of Alzheimer's disease, epilepsy, and Parkinson's disease.

properties

IUPAC Name

1-(2,2,2-trifluoroethyl)pyrrolidin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3NO/c7-6(8,9)4-10-2-1-5(11)3-10/h1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANKYYRLEODZXNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1=O)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2,2-Trifluoroethyl)pyrrolidin-3-one

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